![molecular formula C16H13FN2O2 B2796029 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921813-59-4](/img/structure/B2796029.png)
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the protein kinase CK2, which plays a vital role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example includes 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They have been found to possess anticancer properties . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have potential anti-HIV-1 activity .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . This makes them potentially useful in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
This binding can influence the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . They affect multiple biochemical pathways, leading to diverse downstream effects. For instance, some indole derivatives have been found to activate procaspase-3, leading to the induction of apoptosis .
Result of Action
Indole derivatives have shown notable cytotoxicity toward various human cancer cell lines . Specifically, some compounds have exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound . They have been found to accumulate cells in the S phase and substantially induce late cellular apoptosis .
properties
IUPAC Name |
3-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSTWCIKNRVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide |
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